11-Hydroxy-9-undecenoic acid

Description

Contextualization within Specialized Lipid Biochemistry and Bioactive Metabolite Chemistry

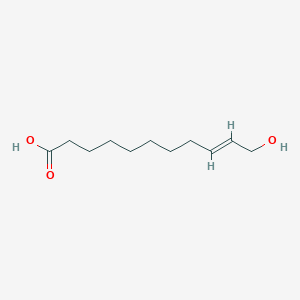

11-Hydroxy-9-undecenoic acid is classified as an unsaturated hydroxy fatty acid (HFA). Structurally, it is an 11-carbon chain carboxylic acid featuring a hydroxyl group on the 11th carbon (the ω-carbon) and a carbon-carbon double bond at the 9th position. This places it within the broader category of oxylipins, which are oxygenated fatty acids produced by living organisms. Such compounds are recognized as bioactive lipid metabolites, a class of molecules that participate in cellular signaling and defense mechanisms. diva-portal.orgnih.gov

Unsaturated fatty acids are integral components of body fat and are characterized by having at least one double bond in their hydrocarbon chain. rsc.org The presence of both a hydroxyl group and a double bond gives this compound a distinct reactivity compared to simple fatty acids. researchgate.net It is considered a medium-chain fatty acid derivative. Its saturated counterpart, 11-hydroxyundecanoic acid, is described as an omega-hydroxy fatty acid that is functionally related to undecanoic acid. nih.gov

The study of this compound is often linked to other fatty acids, particularly ricinoleic acid (12-hydroxyoctadec-9-enoic acid), which serves as a common substrate for its biotechnological synthesis. researchgate.netrsc.org This positions it within the research area of biotransformation, where enzymes are used to convert renewable feedstocks like castor oil (a rich source of ricinoleic acid) into valuable platform chemicals. researchgate.net

Historical Perspectives on Initial Identification and Subsequent Research Trajectories

The first documented isolation and characterization of this compound occurred in 1995. tandfonline.comoup.comoup.com A team of researchers isolated the compound from the leaves of wild rice (Oryza officinalis, accession W-0002), a species known for its resistance to the rice blight fungus, Pyricularia oryzae P2. tandfonline.comoup.comtandfonline.com

In their investigation, the researchers identified 11-hydroxy-9(Z)-undecenoic acid as a new antifungal substance. tandfonline.comoup.com It was found alongside two other known bioactive compounds: 12-hydroxy-9(Z)-dodecenoic acid and azelaic acid monomethyl ester. tandfonline.com The structural elucidation of the novel fatty acid was accomplished through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was definitively confirmed via chemical synthesis. tandfonline.com

This initial discovery was significant as it identified a "down-sized" metabolite derived from the lipid peroxidation pathway that retained substantial antifungal activity. tandfonline.com This finding suggested a role for such C11 hydroxy fatty acids in the defense mechanisms of plants against microbial pathogens. tandfonline.comoup.com

Current Academic Landscape and Future Research Imperatives for this compound

The contemporary research landscape for this compound is heavily focused on its sustainable production through biocatalysis. researchgate.net It is regarded as a high-value carboxylic acid with potential as a building block for polymers and other fine chemicals. researchgate.net A primary research trajectory involves the use of whole-cell biocatalysts, typically genetically engineered Escherichia coli, to convert ricinoleic acid into this compound. researchgate.net

These biotransformation systems employ a cascade of enzymes, including alcohol dehydrogenase and Baeyer-Villiger monooxygenase (BVMO), to perform the necessary chemical conversions. researchgate.netrsc.org A significant portion of current research is dedicated to process engineering and the enhancement of these biocatalytic systems. Efforts include improving the metabolic stability of the host microorganisms and engineering the enzymes for greater efficiency. researchgate.net Such optimizations have led to notable increases in product yield, with studies reporting the production of several grams per liter of the target acid from ricinoleic acid. researchgate.net

Future research imperatives are centered on several key areas:

Optimization of Bioproduction: A primary goal is to further enhance the volumetric productivity and yield of this compound from renewable feedstocks. researchgate.net This includes overcoming technical challenges such as the low solubility of fatty acid substrates in the aqueous media used for biotransformations. researchgate.net

Polymer Synthesis: There is a strong imperative to explore the utility of this compound as a monomer. Its bifunctional nature (containing both a carboxyl and a hydroxyl group) makes it a candidate for the synthesis of novel polyesters and polyamides with unique properties.

Exploration of Bioactivity: Building on its initial discovery as an antifungal agent, further investigation into the full spectrum of its biological activities is warranted. tandfonline.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 11-hydroxyundec-9-enoic acid |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Stereoisomer (from Oryza officinalis) | 11-hydroxy-9(Z)-undecenoic acid tandfonline.com |

| CAS Number | 141941-86-8 (for (Z)-isomer) |

Table 2: Summary of Research Findings on Biotechnological Production

| Biocatalyst | Substrate | Key Enzymes | Product(s) | Reported Yield/Concentration | Reference |

| Recombinant E. coli | Ricinoleic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase | 11-hydroxyundec-9-enoic acid, n-heptanoic acid | 4.0 g/L of 11-hydroxyundec-9-enoic acid | researchgate.net |

| Recombinant E. coli | Ricinoleic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase | (Z)-11-(heptanoyloxy)undec-9-enoic acid | 132 mM (41 g/L) | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

(E)-11-hydroxyundec-9-enoic acid |

InChI |

InChI=1S/C11H20O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,12H,1-5,7,9-10H2,(H,13,14)/b8-6+ |

InChI Key |

BPHFVCJDRAVONJ-SOFGYWHQSA-N |

Isomeric SMILES |

C(CCC/C=C/CO)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCO)CCCC(=O)O |

Synonyms |

omega-hydroxyundec-9-enoic acid |

Origin of Product |

United States |

Natural Occurrence, Bioproduction, and Advanced Isolation Methodologies of 11 Hydroxy 9 Undecenoic Acid

Identification and Distribution in Biological Systems

Presence in Plant Metabolomes and Natural Extracts

11-Hydroxy-9-undecenoic acid has been identified as a naturally occurring compound in certain plant species. Notably, it was isolated from the leaves of wild rice (Oryza officinalis), a species known for its resistance to the rice blight fungus, Pyricularia oryzae. researchgate.net This discovery suggests a potential role for the compound in the plant's defense mechanisms. The structure of this antifungal substance was confirmed through spectroscopic data and chemical synthesis. researchgate.net

While this compound itself is a key compound, its precursor, ricinoleic acid (12-hydroxy-9-octadecenoic acid), is abundantly found in castor bean (Ricinus communis) seed oil, comprising up to 90% of its fatty acid content. mdpi.comeagri.org Undecylenic acid (10-undecenoic acid), a related compound, is derived from the pyrolysis of ricinoleic acid from castor oil. nih.govmdpi.com

Discovery and Characterization in Microbial Fermentation Systems

The bioproduction of this compound has been successfully demonstrated using microbial fermentation systems. researchgate.net Recombinant Escherichia coli has been a workhorse for this biotransformation, engineered to express a suite of enzymes capable of converting ricinoleic acid into the desired product. researchgate.netnih.gov

Early studies focused on establishing the feasibility of this biocatalytic process. researchgate.net Subsequent research has aimed to optimize production by engineering the E. coli strains and the biotransformation conditions. researchgate.netnih.govnih.gov For instance, biotransformation during the stationary growth phase of recombinant E. coli in a bioreactor led to the production of approximately 20 mM of ω-hydroxyundec-9-enoic acid. researchgate.net Further process engineering, including fed-batch strategies with glycerol (B35011) feeding, has significantly enhanced the final product concentration and yield. nih.gov One study achieved a concentration of 23.7 mM (4.7 g/L) of ω-hydroxyundec-9-enoic acid with a conversion yield of 60.8% (mol/mol). nih.gov

Microbial Production of this compound

| Microorganism | Substrate | Key Enzymes Expressed | Product Concentration | Reference |

|---|---|---|---|---|

| Recombinant Escherichia coli | Ricinoleic Acid | Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase, Esterase | ~20 mM | researchgate.net |

| Recombinant Escherichia coli AB-tPE | Ricinoleic Acid | Adh, BVMO, tPelB-Pfe1 fusion protein | 23.7 mM (4.7 g/L) | nih.gov |

| Recombinant Escherichia coli | Ricinoleic Acid | Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase | 132 mM (41 g/L) of (Z)-11-(heptanoyloxy)undec-9-enoic acid | researchgate.net |

Comparative Analysis of Isomeric Forms and Related Hydroxyundecenoic Acids

This compound belongs to a broader class of hydroxy fatty acids, and its properties can be understood in the context of its isomers and related molecules. Isomers are molecules that share the same molecular formula but have different structural arrangements. masterorganicchemistry.comsolubilityofthings.comscienceready.com.au These differences can be in the connectivity of atoms (constitutional isomers) or their spatial arrangement (stereoisomers). masterorganicchemistry.comsolubilityofthings.com

The position of the hydroxyl group and the double bond are key determinants of the specific isomer. For example, biotransformation of oleic acid by Pseudomonas sp. 32T3 can yield various monohydroxy acids, including (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid. researchgate.net Another related compound is 9-hydroxy-10-undecenoic acid, which can be synthesized via the hydroxylation of 10-undecenoic acid. nih.gov

The geometry of the double bond (cis or trans) also gives rise to isomers. solubilityofthings.com The naturally occurring this compound isolated from wild rice has a cis (Z) configuration at the double bond, specifically (Z)-11-hydroxy-9-undecenoic acid. researchgate.net In contrast, some microbial biotransformations can produce the trans (E) isomer.

Elucidation of Biosynthetic Pathways and Enzymology

Precursor Utilization and Metabolic Conversion Pathways (e.g., from Ricinoleic Acid)

The primary and most studied biosynthetic route to this compound utilizes ricinoleic acid as a precursor. researchgate.netnih.govrsc.org This process typically involves a multi-step enzymatic cascade within a microbial host.

The pathway initiates with the oxidation of the hydroxyl group on ricinoleic acid (12-hydroxy-9-octadecenoic acid). This is followed by a Baeyer-Villiger oxidation, which cleaves the carbon-carbon bond adjacent to the newly formed ketone. This cleavage results in the formation of an ester intermediate, (Z)-11-(heptanoyloxy)undec-9-enoic acid. researchgate.netnih.gov The final step is the hydrolysis of this ester to yield this compound and heptanoic acid as a co-product. researchgate.net

A chemoenzymatic approach has also been explored, where the initial biotransformation produces the ester intermediate, which is then chemically hydrolyzed to the final product. rsc.org

Characterization of Key Biocatalytic Enzymes (e.g., Alcohol Dehydrogenases, Baeyer–Villiger Monooxygenases, Esterases)

The successful bioproduction of this compound from ricinoleic acid relies on the coordinated action of several key enzymes:

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the first step in the pathway, the oxidation of the secondary alcohol group at the C-12 position of ricinoleic acid to a ketone. An alcohol dehydrogenase from Micrococcus luteus has been effectively used in recombinant E. coli systems for this purpose. researchgate.netnih.govrsc.org

Baeyer–Villiger Monooxygenase (BVMO): This is a crucial enzyme that performs the regioselective oxidation of the ketone intermediate. It inserts an oxygen atom between the C-11 and C-12 carbons, leading to the formation of an ester linkage and the cleavage of the carbon chain. researchgate.net A BVMO from Pseudomonas putida KT2440 is commonly employed in these biosynthetic pathways. researchgate.netnih.govrsc.org

Esterase: The final step of the pathway, the hydrolysis of the ester intermediate ((Z)-11-(heptanoyloxy)undec-9-enoic acid), is carried out by an esterase. This releases the desired this compound and the co-product, heptanoic acid. An esterase (Pfe1) from Pseudomonas fluorescens SIK WI has been successfully overexpressed in E. coli to complete the biotransformation. researchgate.netnih.gov

Key Enzymes in the Biosynthesis of this compound

| Enzyme | Source Organism | Function in Pathway | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Oxidation of ricinoleic acid to 12-ketooleic acid | researchgate.netnih.govrsc.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida KT2440 | Oxidative cleavage of 12-ketooleic acid to form an ester intermediate | researchgate.netnih.govrsc.org |

| Esterase (Pfe1) | Pseudomonas fluorescens SIK WI | Hydrolysis of the ester intermediate to this compound | researchgate.netnih.gov |

Genetic Regulation and Transcriptomic Insights into this compound Biosynthesis

The biotechnological production of this compound in microbial hosts like Escherichia coli does not rely on an endogenous pathway but on the introduction of a heterologous enzymatic cascade. Therefore, genetic regulation focuses on optimizing the expression of these foreign genes and modifying the host's metabolism to support the biotransformation.

A key regulatory aspect involves managing the host's native fatty acid metabolism. In E. coli, the FadR protein is a primary transcriptional regulator that represses fatty acid degradation and co-regulates unsaturated fatty acid biosynthesis. researchgate.net Engineering strains with modifications in genes like fadR can be a strategy to channel metabolic flux towards desired fatty acid precursors or prevent the degradation of the product. nih.govfrontiersin.org

Furthermore, the production process generates acidic by-products, such as n-heptanoic acid, which can be toxic to the host cells and limit productivity. researchgate.net A significant genetic engineering strategy to overcome this involves enhancing the acid tolerance of the host. For instance, in E. coli BL21(DE3), the glutamate-dependent acid resistance (GDAR) system can be activated by overexpressing the genes rcsB and dsrA. This modification leads to increased tolerance to n-heptanoic acid and results in a substantial (up to 60%) increase in the final product concentration. researchgate.net

While direct transcriptomic analyses for this compound production are not extensively detailed in the literature, insights can be drawn from studies on related processes in organisms like Pseudomonas putida. Transcriptomic studies of P. putida reveal complex regulatory networks that respond to nutrient availability, such as nitrogen, and environmental shifts. nih.govnih.gov Analyses of P. putida grown on fatty acids have helped to identify the specific enzymes involved in their catabolism based on chain length. escholarship.org This type of "omics" data provides a snapshot of gene expression and can guide the rational design of fermentation strategies and further genetic modifications to optimize the production of specific fatty acids by identifying and knocking out competing metabolic pathways. semanticscholar.org

Strategies for Biotechnological Production

The primary route for producing this compound is through the biotransformation of ricinoleic acid, a renewable fatty acid derived from castor oil. This process leverages engineered microorganisms as whole-cell biocatalysts.

The core of biotechnological production lies in the metabolic engineering of microbial hosts, predominantly E. coli. These hosts are engineered to express a multi-enzyme cascade that converts ricinoleic acid into this compound. researchgate.netacs.org The typical enzymatic pathway involves three key steps:

An alcohol dehydrogenase (ADH) , often from Micrococcus luteus, oxidizes the hydroxyl group of ricinoleic acid to a ketone. researchgate.netnih.gov

A Baeyer-Villiger monooxygenase (BVMO) , sourced from Pseudomonas putida or P. fluorescens, catalyzes the oxidation of the ketone to form an ester intermediate, (Z)-11-(heptanoyloxy)undec-9-enoic acid. researchgate.netresearchgate.net

An esterase (Pfe1) , for example from Pseudomonas fluorescens, hydrolyzes the ester bond to yield the final products: this compound and n-heptanoic acid. researchgate.netnih.gov

These genes are typically introduced into an E. coli host strain like BL21(DE3) on multiple plasmids for co-expression. researchgate.net Further engineering efforts focus on improving the efficiency of this cascade. One strategy involves enhancing the transport or accessibility of the hydrophobic substrate to the intracellular enzymes. This has been achieved by fusing the esterase (Pfe1) to a truncated PelB signal sequence, which is thought to anchor the enzyme to the cell membrane, thereby increasing its proximity to the substrate. nih.gov This fusion resulted in a 1.8-fold increase in conversion yield in batch processes. nih.gov

The table below summarizes the performance of various engineered E. coli systems for the production of ω-hydroxyundec-9-enoic acid (ω-HUA).

| Engineered Strain / System | Key Enzymes Expressed | Substrate | Process | Productivity | Final Titer / Yield | Reference |

|---|---|---|---|---|---|---|

| Recombinant E. coli | ADH (M. luteus), BVMO (P. putida), Esterase (P. fluorescens) | Ricinoleic Acid (10 mM) | Whole-cell biotransformation | Not specified | 4.0 g/L | researchgate.netacs.org |

| Recombinant E. coli | ADH (M. luteus), BVMO (P. putida) | Ricinoleic Acid | High cell density (20 g/L) biotransformation | 6.6 mM/h | 53 mM (intermediate ester) | researchgate.net |

| E. coli AB-tPE | ADH, BVMO, tPelB-Pfe1 fusion protein | Ricinoleic Acid | Fed-batch with glycerol | 1.2 mM/h | 4.7 g/L (23.7 mM) | nih.gov |

| Engineered E. coli | ADH, BVMO, with GDAR system activation (rcsB, dsrA overexpression) | Ricinoleic Acid | Whole-cell biotransformation | Not specified | ~60% increase vs. control | researchgate.net |

Optimizing the fermentation process is critical for achieving high-density cell cultures and maximizing product yield. While simple batch fermentations can be used, they are often limited by nutrient depletion and the accumulation of toxic by-products. eppendorf.com Fed-batch fermentation is a superior strategy that overcomes these limitations by feeding nutrients, typically a carbon source like glucose or glycerol, into the bioreactor during the process. researchgate.netnih.goveppendorf.com

This approach allows for a two-stage cultivation process. First, a biomass accumulation stage where the microbial host is grown to a high cell density. nih.gov Second, a production stage is initiated by adding the substrate (ricinoleic acid) and continuously or intermittently feeding a carbon source. researchgate.netnih.gov This feeding strategy maintains cell viability and enzymatic activity over a longer period, preventing the toxic effects of substrate/product accumulation and leading to significantly higher product titers. researchgate.neteppendorf.com For example, a fed-batch biotransformation using an engineered E. coli strain with glycerol feeding produced 4.7 g/L of this compound, a 13.2-fold increase compared to a simple batch process with the same strain. nih.gov High cell density cultivation, reaching up to 20 g/L of dry cells, has also been employed to achieve high volumetric productivity. researchgate.net However, challenges such as foaming can become limiting at high production levels. nih.gov

The production of this compound from ricinoleic acid is a prime example of a chemoenzymatic synthesis. This approach combines a chemical feedstock with a biological catalyst to perform a specific transformation. acs.orgresearchgate.net

The process starts with ricinoleic acid, a renewable chemical obtained from the hydrolysis of castor oil. nih.gov This substrate is then fed to a whole-cell biocatalyst—the metabolically engineered E. coli—which performs a multi-step enzymatic cascade that would be difficult to replicate with traditional chemical methods due to selectivity challenges. researchgate.netacs.org The biocatalyst specifically targets the hydroxyl and adjacent carbon atoms of ricinoleic acid, leaving the double bond at the 9-position intact. researchgate.netresearchgate.net The key transformation is the Baeyer-Villiger oxidation, a reaction known in organic chemistry but elegantly catalyzed with high regioselectivity by the BVMO enzyme in this system. researchgate.netnih.gov The final step, the hydrolysis of the intermediate ester, can be accomplished either enzymatically by a co-expressed esterase or through a subsequent chemical hydrolysis step, completing the chemoenzymatic sequence. researchgate.netresearchgate.net

Optimization of Fermentation Processes and Biotransformation Conditions (e.g., Fed-Batch Systems)

Advanced Isolation and Purification Techniques for Research-Grade Material

Following the biotransformation, the desired product, this compound, exists in a complex mixture containing residual substrate, by-products (e.g., n-heptanoic acid), and other cellular components. Isolating the compound to a research-grade purity requires advanced separation techniques.

Chromatography is the method of choice for purifying hydroxy fatty acids from complex mixtures. After extracting the lipids from the fermentation broth, several chromatographic techniques can be employed.

Flash Chromatography: This is a rapid and efficient method for medium- to large-scale purification. The technique typically uses a silica (B1680970) gel column as the stationary phase. researchgate.netnih.gov A mixture of solvents with increasing polarity, such as a hexane-acetone or hexane-diethyl ether gradient, is used as the mobile phase. researchgate.netgerli.com Normal-phase fatty acids elute first with the less polar solvent, while the more polar hydroxy fatty acids, like this compound, are retained more strongly and elute later as the solvent polarity is increased. gerli.comumich.edu

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the preferred method. Reversed-phase HPLC (RP-HPLC), using a C18 column, is commonly used for separating fatty acids and their esters. researchgate.netmdpi.com The mobile phase is typically a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727), often with a small amount of water and an acid (e.g., acetic acid) to ensure the fatty acids are protonated. researchgate.net This technique offers high resolution, allowing for the separation of closely related fatty acid species to yield a final product of research-grade purity. mdpi.comoup.com

Selective Extraction and Enrichment Methods from Complex Biological Matrices

The isolation of this compound from complex biological sources, such as fermentation broths or plant extracts, requires sophisticated extraction and enrichment techniques to separate it from other cellular components and structurally similar fatty acids. The methods must effectively handle the compound's amphiphilic nature, possessing both a polar carboxylic acid head and a largely nonpolar hydrocarbon tail.

Commonly employed strategies involve multi-step procedures that leverage differences in polarity, solubility, and specific molecular interactions.

Liquid-Liquid Extraction (LLE): This is a foundational technique for the initial recovery of fatty acids from aqueous media. Following acidification of the broth to protonate the carboxylic acid group and reduce its water solubility, organic solvents are used for extraction. A typical LLE procedure might involve adding a mixture of nonpolar and polar organic solvents, such as hexanes and ethyl acetate, to the supernatant after cell removal. hubspotusercontent-na1.net The phases are mixed and then separated, with the target compound partitioning into the organic phase, which is then collected and concentrated. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective method for enrichment and purification. In this technique, the crude extract is passed through a solid sorbent packed into a column. For hydroxy fatty acids, reversed-phase sorbents (e.g., C18) are often used. The nonpolar hydrocarbon chain of the fatty acid adsorbs to the stationary phase, while more polar impurities are washed away. The desired compound is then eluted using a solvent of appropriate polarity. This technique has been successfully used to isolate related 3-hydroxycarboxylic acids from cellular environments. ethz.ch

Preparative Chromatography: For achieving high purity, particularly for research applications, preparative high-performance liquid chromatography (HPLC) is the method of choice. Following initial extraction and enrichment, semi-preparative reversed-phase HPLC can be used to separate the target molecule from very similar structures with high resolution. ethz.ch This method separates compounds based on their differential partitioning between a mobile liquid phase and a stationary solid phase, allowing for the collection of highly purified fractions of the desired hydroxy fatty acid. ethz.ch

Purity Assessment for Research Applications

Ensuring the purity of this compound is critical for its use in research, where contaminants could lead to erroneous results. A combination of chromatographic and spectroscopic techniques is employed to confirm identity and quantify purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a primary tool for assessing the purity of volatile compounds. For analysis, the carboxylic acid is often derivatized to its more volatile methyl ester. The sample is vaporized and separated on a column, with purity indicated by the presence of a single major peak. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides definitive structural information. The mass spectrometer fragments the eluted molecules, generating a unique mass spectrum or "fingerprint" that confirms the compound's identity and molecular weight. researchgate.nethorizonepublishing.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile compounds and offers another high-resolution separation method to assess purity. When coupled with detectors like mass spectrometers (LC-MS), it provides both quantification and structural confirmation. ethz.ch

The following table summarizes the key analytical methods used for purity assessment.

Table 1: Analytical Methods for Purity Assessment of this compound

| Method | Purpose | Key Information Provided |

| Gas Chromatography (GC) | Separation and quantification of volatile components. | Purity assessment based on peak area; detection of volatile impurities. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive identification and structural confirmation of separated components. | Molecular weight and fragmentation pattern for structural identification. researchgate.nethorizonepublishing.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification of non-volatile or thermally sensitive compounds. | Purity based on peak integration; separation from non-volatile impurities. ethz.ch |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation. | Detailed molecular structure, including stereochemistry and position of functional groups. researchgate.netnih.gov |

Chemical Synthesis and Derivatization Strategies for 11 Hydroxy 9 Undecenoic Acid and Its Analogues

Total Synthesis Approaches to 11-Hydroxy-9-undecenoic Acid

Total synthesis of this compound often starts from readily available precursors like ricinoleic acid or 10-undecenoic acid. The strategies employed range from chemoenzymatic processes to purely chemical transformations, each with its own set of advantages and challenges.

Stereoselective Synthesis Routes and Chiral Induction Methodologies

Achieving stereoselectivity is crucial in the synthesis of bioactive molecules, as different enantiomers or diastereomers can exhibit vastly different biological activities. For hydroxy fatty acids, this involves controlling the configuration at the chiral center bearing the hydroxyl group and the geometry of the carbon-carbon double bond.

Biocatalysis has emerged as a powerful tool for stereoselective synthesis. For instance, the biotransformation of oleic acid by certain microorganisms like Pseudomonas sp. can produce specific stereoisomers, such as (E)-11-hydroxy-9-octadecenoic acid, demonstrating the inherent selectivity of enzymatic systems. researchgate.net While not the exact target molecule, this highlights the potential for producing specific E/Z isomers of the double bond. researchgate.net A more direct approach involves the stereoselective hydroxylation of unsaturated fatty acids. Light-activated P450 monooxygenases have been engineered to hydroxylate 10-undecenoic acid at the allylic position, yielding (R)-9-hydroxy-10-undecenoic acid with high enantiomeric excess (85% ee). mdpi.com

Chemical methods have also been developed for stereocontrol. A stereoselective synthesis of methyl (Z)-11-formyl-9-undecenoate, a related compound, was achieved through the semi-hydrogenation of a dodecynoate precursor using a P-2 Nickel catalyst. tandfonline.com This method yielded the sterically pure (Z)-isomer in nearly quantitative amounts, which could then be oxidized to the target aldehyde without isomerization of the double bond. tandfonline.com

Development of Novel Synthetic Reaction Pathways and Catalytic Systems

Innovation in synthetic chemistry has led to novel pathways for producing this compound and related compounds, often focusing on green chemistry principles. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, are particularly prominent.

A notable example is the synthesis from ricinoleic acid, a renewable resource from castor oil. rsc.org This process uses recombinant Escherichia coli cells engineered to express an alcohol dehydrogenase and a Baeyer–Villiger monooxygenase (BVMO). rsc.org This whole-cell biocatalyst converts ricinoleic acid into an intermediate ester, (Z)-11-(heptanoyloxy)undec-9-enoic acid. This ester is then cleaved by an esterase or lipase (B570770) to yield this compound and the co-product n-heptanoic acid.

Researchers have also explored combining metal catalysis with biocatalysis in one-pot tandem reactions. An olefin cross-metathesis of 10-undecenoic acid with trans-3-hexene, catalyzed by a Hoveyda–Grubbs II catalyst, was successfully coupled with an enzymatic epoxidation catalyzed by P450 BM3 in a biphasic system. mdpi.com This approach demonstrates the potential for creating complex molecules through integrated catalytic systems. mdpi.com Furthermore, the oxidation of 10-undecenoic acid by cytochrome P450BM-3 has been studied in detail, revealing that different oxidizing species within the enzyme's catalytic cycle can lead to different products (allylic alcohol vs. epoxide), offering pathways that can be selectively targeted. rsc.org

Practical Considerations for Laboratory-Scale Production

In chemical synthesis, the choice of reagents and reaction scale can impact outcomes. For instance, when comparing methods for preparing ω-hydroxy acids from ozonides, reductive cleavage with sodium borohydride (B1222165) was found to give superior yields and purer products compared to high-pressure catalytic hydrogenolysis. cdnsciencepub.com The yield from the hydrogenation method also tended to decrease upon scaling up the reaction. cdnsciencepub.com The preparation of authentic standards for research often relies on established chemical reactions; for example, 9-hydroxy-10-undecenoic acid, an isomer of the target compound, was prepared in 48% yield via selenium dioxide oxidation of 10-undecenoic acid, followed by silica (B1680970) gel chromatography for purification. rsc.org These examples underscore the practical aspects of reagent choice, reaction conditions, and purification that are critical for successful lab-scale synthesis.

Synthesis of Structurally Modified this compound Analogues

Modifying the structure of this compound by derivatizing its functional groups—the terminal hydroxyl group and the internal alkene—can lead to new compounds with potentially enhanced or novel properties.

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification, Sulfation)

The hydroxyl group is a prime site for modification.

Esterification: The hydroxyl group can be readily esterified. Lipase-catalyzed esterification has been used to covalently attach another fatty acid, such as undecenoic acid itself, to the hydroxyl terminus of oligo-ricinoleic acid chains. mdpi.com Chemical esterification of 11-hydroxyundecanoic acid can be achieved by reacting it with alcohols in the presence of an acid catalyst at elevated temperatures. google.com

Etherification: Ether analogues have also been synthesized. For example, 11-hexyloxy-9-undecenoic acid has been prepared from castor oil hydrolysates using a recombinant E. coli biocatalyst.

Sulfation: The hydroxyl group can be converted to a sulfate (B86663) ester. In the synthesis of undecenoic acid-amino acid hybrids, the hydroxyl group of an intermediate was sulfated using chlorosulfonic acid, yielding sulfated sodium salts with distinct biological activities. researchgate.net

Modifications to the Unsaturated Alkene Moiety (e.g., Epoxidation, Halogenation, Chain Elongation)

The C9-C10 double bond offers another site for structural diversification.

Epoxidation: The alkene can be converted to an epoxide, a versatile functional group that can be opened by various nucleophiles. This is commonly achieved using peroxy acids like meta-chloroperbenzoic acid (m-CPBA). rsc.orgresearchgate.net The oxidation of related unsaturated fatty acid esters using methyltrioxorhenium as a catalyst has also been shown to produce epoxides. mdpi.com

Halogenation: Halogens can be added across the double bond or at adjacent positions. A classic example is the peroxide-catalyzed addition of hydrogen bromide (HBr) to 10-undecenoic acid to produce 11-bromoundecanoic acid, demonstrating the reactivity of the terminal double bond in a related molecule. cdnsciencepub.com

Chain Elongation: The double bond is a key feature for chain elongation reactions, primarily through olefin metathesis. Using a Grubbs catalyst, the terminal double bond can react with other olefins in a cross-metathesis reaction to extend the carbon chain. mdpi.comresearchgate.net This strategy is valuable for building more complex molecular architectures from the undecenoic acid scaffold. researchgate.net

Derivatization at the Carboxylic Acid Functionality (e.g., Amide, Ester Formation)

The carboxylic acid group of this compound and its precursors, like 10-undecenoic acid, serves as a versatile handle for chemical derivatization, primarily through esterification and amidation. These modifications are crucial for altering the molecule's physicochemical properties and for creating novel bioactive compounds.

Esterification is a common transformation. For instance, 10-undecenoic acid is readily converted to its methyl ester, methyl 10-undecenoate, by treatment with sulfuric acid in methanol (B129727), a reaction that proceeds in quantitative yield. nih.gov This methyl ester can then serve as a starting material for further modifications. nih.gov Another example involves the esterification of undecenoic acid with various substituted benzaldehyde (B42025) oximes to produce novel aldoxime esters. researchgate.net This process typically involves activating the carboxylic acid, for example with oxalyl chloride, before reacting it with the desired alcohol or oxime. researchgate.net

Amide bond formation is another key derivatization strategy. General methods for creating amides from carboxylic acids, such as the silver-catalyzed decarboxylative cross-coupling with isocyanides, provide a pathway to a wide array of amide products. acs.org More specific to undecenoic acid derivatives, lipoconjugates have been synthesized by linking phenolic acids to the molecule via an amide bond. nih.gov In a multi-step synthesis starting from methyl 10-undecenoate, the terminal double bond is first functionalized to introduce an amine group. This amine-terminated undecanoate is then coupled with various phenolic acids using coupling agents like EDC·HCl and HOBt to form the final amide products in high yields (84–86%). nih.gov These reactions highlight the utility of the carboxylic acid moiety as a key site for building molecular complexity.

| Derivative Type | Reactants | Key Reagents/Conditions | Product | Yield | Reference |

| Methyl Ester | 10-Undecenoic acid, Methanol | H₂SO₄ | Methyl 10-undecenoate | Quantitative | nih.gov |

| Aldoxime Ester | Undecenoic acid, Substituted benzaldoximes | Oxalyl chloride, then oxime | Undecenoic acid based aldoxime ester | 81-83% | researchgate.net |

| Amide (Lipoconjugate) | Methyl 11-(2-aminoethylthio)undecanoate, Phenolic acids | EDC·HCl, HOBt | Phenolic acid lipoconjugate | 84-86% | nih.gov |

| Amide | Carboxylic acids, Isocyanides | Ag₂CO₃, Acetone/H₂O, 60°C | N-substituted amide | 56-83% | acs.org |

Synthesis of Hybrid Molecules for Structure-Activity Relationship (SAR) Investigations

The synthesis of hybrid molecules incorporating the this compound scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. By combining this fatty acid derivative with other pharmacologically active moieties, researchers can explore how structural modifications influence biological activity, leading to the development of compounds with enhanced potency or novel functions.

SAR studies are fundamental in drug discovery to optimize lead compounds. For instance, in the development of novel calcium antagonists, researchers synthesized a series of thiazolidinone derivatives and systematically studied how changes in lipophilicity and the nature of substituents affected their biological functions, including Ca²⁺ antagonistic activity and antioxidant capacity. acs.org This approach of creating a library of related analogues is directly applicable to derivatives of this compound. By systematically altering parts of the molecule—such as the chain length, the position and stereochemistry of the hydroxyl group, or the nature of the group conjugated to the carboxylic acid—researchers can elucidate the structural requirements for a desired biological effect, such as antifungal activity. nih.gov For example, SAR studies on antifungal agents like fusacandin have been used to guide the synthesis of analogues with improved in vivo activity. nih.gov

| Hybrid Molecule Class | Scaffold | Conjugated Moiety | Purpose of Synthesis | Reference |

| Phenolic Lipoconjugates | 10-Undecenoic Acid Methyl Ester | Caffeic, Ferulic, Sinapic, Coumaric, Cinnamic Acids | SAR for antioxidant and cytotoxic activities | nih.gov |

| Thiazolidinone Derivatives | Phenyl-substituted Thiazolidinone | Alkyl chains of varying length | SAR for Ca²⁺ antagonistic and antioxidant activity | acs.org |

| Antifungal Analogs | Fusacandin (Fatty acid glycoside) | Modified trisaccharide | SAR for improved in vivo antifungal activity | nih.gov |

Chemoenzymatic and Semisynthetic Routes

Chemoenzymatic and semisynthetic strategies offer powerful alternatives to purely chemical synthesis for producing this compound and its analogues. These approaches leverage the high selectivity of enzymes for specific transformations, often under mild conditions, in combination with robust chemical reactions to achieve efficient and sustainable synthetic pathways. A key advantage is the ability to use renewable feedstocks, such as castor oil. rsc.org

Integration of Enzymatic Transformations in Multi-Step Chemical Syntheses

A practical chemoenzymatic route to valuable long-chain hydroxy fatty acids often starts with ricinoleic acid, the main component of castor oil. rsc.org This process integrates whole-cell biotransformations with subsequent chemical steps.

In a representative pathway, ricinoleic acid is first converted into an ester intermediate, (Z)-11-(heptanoyloxy)undec-9-enoic acid, using recombinant Escherichia coli cells. rsc.orgmdpi.com These cells are engineered to express two key enzymes: an alcohol dehydrogenase (ADH) from Micrococcus luteus and a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida. rsc.orgresearchgate.net The ADH oxidizes the hydroxyl group of ricinoleic acid to a ketone, which is then oxidized by the BVMO to form an ester bond, cleaving the carbon chain. rsc.orgacs.org Fusing these two enzymes into a single protein has been shown to improve the conversion rate. acs.org

Biocatalytic Hydroxylation of Undecenoic Acid Precursors

The direct and selective hydroxylation of unactivated C-H bonds is a challenging chemical transformation that can be effectively achieved using biocatalysts, particularly cytochrome P450 enzymes. nih.gov For the synthesis of hydroxylated undecenoic acids, the biocatalytic hydroxylation of 10-undecenoic acid is a key strategy.

Engineered cytochrome P450 BM3 from Bacillus megaterium has been shown to be particularly effective. researchgate.net A light-activated hybrid P450 BM3 system, where the enzyme is fused to a ruthenium photosensitizer, can catalyze the hydroxylation of 10-undecenoic acid. nih.govmdpi.com This reaction occurs with high regioselectivity, exclusively at the allylic C9 position, to produce 9-hydroxy-10-undecenoic acid. nih.govresearchgate.net Furthermore, the reaction is highly stereoselective, yielding the (R)-enantiomer in 85% enantiomeric excess (ee). nih.govmdpi.com This biocatalytic approach avoids the need for stoichiometric and often toxic chemical oxidants like selenium dioxide, which produces a racemic mixture. nih.gov

Studies comparing the enzymatic reaction under turnover conditions with direct oxidation by the enzyme's active intermediate (Compound I) revealed different product profiles. researchgate.net While the enzymatic turnover heavily favors allylic hydroxylation to give 9-hydroxy-10-undecenoic acid over epoxidation (a 90:10 ratio), the reaction with a pre-formed Compound I transient yields only the epoxide product, 10,11-epoxyundecanoic acid. researchgate.net This highlights the intricate control exerted by the enzyme's active site in directing the oxidation pathway.

| Enzyme System | Substrate | Product | Selectivity | Reference |

| Light-activated hybrid P450 BM3 | 10-Undecenoic acid | (R)-9-hydroxy-10-undecenoic acid | Allylic hydroxylation, 85% ee | nih.gov, mdpi.com |

| P450 BM3 (turnover conditions) | 10-Undecenoic acid | 9-hydroxy-10-undecenoic acid & 10,11-epoxyundecanoic acid | 90:10 ratio of hydroxylation to epoxidation | researchgate.net |

| P450 BM3 (Compound I transient) | 10-Undecenoic acid | 10,11-epoxyundecanoic acid | 100% epoxidation | researchgate.net |

Rational Design and Synthesis of Probes for Biochemical and Biophysical Studies

The rational design and synthesis of molecular probes derived from this compound are essential for investigating its biological roles, tracking its metabolic fate, and studying its interactions with cellular machinery. Probes are typically designed by attaching a reporter group, such as a fluorescent dye or a tag for affinity purification, to the core molecule without significantly perturbing its biological activity. The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the carbon-carbon double bond—provide convenient points for such chemical modifications.

The carboxylic acid is a common site for derivatization. It can be coupled to an amine-containing fluorescent probe or biotin (B1667282) tag through standard amide bond formation chemistry. nih.gov For analytical purposes, such as detection by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid and hydroxyl groups are often derivatized to increase volatility and improve chromatographic behavior. nih.gov Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the acidic and hydroxyl protons into trimethylsilyl (B98337) groups. nih.govpdx.edu

The design of probes can also be more complex, involving linkers to connect the fatty acid to a larger system. For example, rationally designed macrocyclic compounds like resorcarenes have been developed as linkers to immobilize antibodies in a specific orientation for use in immunosensors. google.com A similar strategy could be envisioned where this compound is attached to such a linker system to create a surface-based probe for studying protein binding. The synthesis of such probes requires a careful strategy to selectively modify one functional group while protecting others, followed by coupling to the desired reporter molecule or linker system. nih.gov

Analytical Methodologies for the Comprehensive Characterization and Quantification of 11 Hydroxy 9 Undecenoic Acid

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 11-hydroxy-9-undecenoic acid, facilitating its separation from other components in a mixture. The choice of chromatographic method often depends on the sample matrix and the specific analytical goal.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. rsc.org However, due to the presence of the polar carboxyl and hydroxyl functional groups, this compound is not sufficiently volatile for direct GC analysis. rsc.org Therefore, derivatization is a crucial prerequisite to increase its volatility and thermal stability. rsc.orgcannabissciencetech.com

Derivatization Strategies:

Methylation: The carboxylic acid group is typically converted to a less polar and more volatile methyl ester. rsc.orgnih.gov This is often achieved through acid-catalyzed or base-catalyzed transesterification if the fatty acid is part of a larger lipid, or through direct esterification of the free fatty acid. rsc.org Common reagents for methylation include methanol (B129727) with an acid catalyst like sulfuric acid or boron trifluoride (BF3), or diazomethane. nih.govresearchgate.net (Trimethylsilyl)diazomethane (TMS-DM) offers a less hazardous alternative to diazomethane. nih.gov

Silylation: The hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether. rsc.orgmarinelipids.ca This step is performed after methylation and further increases the volatility of the molecule. rsc.org Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). rsc.orgchemcoplus.co.jplcms.cz The resulting fatty acid methyl ester, trimethylsilyl ether (FAME-TMS) derivative is then amenable to GC-MS analysis. marinelipids.ca

GC-MS Analysis:

The derivatized this compound is separated from other components on a GC column and subsequently detected by a mass spectrometer. researchgate.net The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for its identification. rsc.org Electron ionization (EI) is a common ionization technique used in GC-MS. rsc.org The fragmentation pattern of the FAME-TMS derivative of this compound would be expected to show characteristic ions resulting from cleavage at the C-O bond of the silyl (B83357) ether and alpha-cleavage around the double bond, which helps to pinpoint the locations of the hydroxyl group and the double bond. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

| Derivatization Step | Reagent | Functional Group Targeted |

| Methylation | Methanol with H₂SO₄ or BF₃ | Carboxylic Acid |

| (Trimethylsilyl)diazomethane (TMS-DM) | Carboxylic Acid | |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | |

| BSTFA + Trimethylchlorosilane (TMCS) | Hydroxyl |

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for the analysis of hydroxy fatty acids, as it often does not require derivatization. nih.govresearchgate.net This is particularly advantageous for analyzing the intact molecule and its metabolites directly from biological matrices. researchgate.nethubspotusercontent-na1.netlcms.cz

LC Separation:

Reversed-phase high-performance liquid chromatography (HPLC) is typically employed, where this compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid. researchgate.netlcms.cz

MS Detection:

Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity for quantification. researchgate.net It involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct of this compound) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. researchgate.net This multiple reaction monitoring (MRM) approach is highly specific and minimizes interferences from the sample matrix. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its metabolites. researchgate.net This is invaluable for the identification of unknown compounds and for confirming the identity of known ones with high confidence. researchgate.net

LC-MS-based methods are particularly well-suited for the analysis of complex biological samples and for metabolic studies of this compound. nih.govhubspotusercontent-na1.net

While LC-MS is a dominant technique, HPLC with other detectors can also be employed for the analysis of this compound, particularly for quality control or when mass spectrometric detection is not available.

UV-Vis Detection: this compound possesses a carbon-carbon double bond which exhibits some UV absorbance, typically at low wavelengths (around 200-210 nm). mdpi.com However, the lack of a strong chromophore limits the sensitivity and selectivity of this detection method, especially in complex samples. mdpi.com

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte. The response is dependent on the mass of the analyte, making it suitable for the quantification of this compound, especially when standards are available. ELSD is often used when the analyte lacks a UV chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Intact Molecules and Metabolites

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules. researchgate.netresearchgate.netnih.gov

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. tandfonline.com For this compound, the ¹H NMR spectrum would show characteristic signals for the olefinic protons of the double bond, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the carbonyl group and the double bond, and the aliphatic chain protons. tandfonline.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. orgsyn.orgmdpi.com The spectrum of this compound would show distinct signals for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, and the various methylene carbons in the aliphatic chain. tandfonline.comorgsyn.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. researchgate.netunit.no

Stereochemical Analysis: The configuration of the double bond (E or Z) can be determined from the coupling constant between the olefinic protons in the ¹H NMR spectrum. tandfonline.com The absolute configuration of the chiral center at C-11 can be determined using chiral derivatizing agents, such as Mosher's acid, followed by NMR analysis of the resulting diastereomeric esters. researchgate.netekb.eg

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | ~10-12 | ~175-185 |

| Olefinic (C=C) | ~5.3-5.8 | ~120-140 |

| Hydroxyl-bearing CH (CH-OH) | ~3.5-4.5 | ~60-75 |

| α-Methylene (CH₂-COOH) | ~2.2-2.4 | ~30-40 |

| **Allylic Methylene (C=C-CH₂) ** | ~2.0-2.3 | ~25-35 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. tutorchase.com

For this compound, the IR spectrum would exhibit the following key absorption bands:

O-H Stretch (from COOH): A very broad band in the region of 3300-2500 cm⁻¹. libretexts.org

O-H Stretch (from OH): A broad band around 3400-3200 cm⁻¹. libretexts.org

C-H Stretch (alkane): Bands just below 3000 cm⁻¹. vscht.cz

C=C-H Stretch (alkene): A band just above 3000 cm⁻¹. libretexts.orgvscht.cz

C=O Stretch (from COOH): A strong, sharp band around 1710 cm⁻¹. libretexts.org

C=C Stretch: A band around 1650 cm⁻¹. libretexts.org

The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the carboxylic acid, hydroxyl, and alkene functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The application of Ultraviolet-Visible (UV-Vis) spectroscopy for the direct analysis of this compound is primarily concerned with the electronic transitions of its chromophore. The principal chromophore in the molecule is the isolated carbon-carbon double bond (C=C) at the C9-C10 position.

Isolated alkene chromophores, such as the one in this compound, typically exhibit a π → π* electronic transition that absorbs strongly in the far-UV region, generally below 200 nm. This absorption is often inaccessible by standard laboratory UV-Vis spectrophotometers, which commonly operate in the 200–800 nm range. The carboxyl group, being non-conjugated with the double bond, does not significantly shift the absorption into the near-UV range.

However, UV-Vis spectroscopy can be a valuable tool in monitoring reactions involving this fatty acid, such as oxidation. researchgate.net Oxidation processes can lead to the formation of conjugated systems, for example, α,β-unsaturated carbonyls, which absorb at higher wavelengths (typically >215 nm) and are readily detectable. researchgate.netnih.gov For instance, the oxidation of undecylenic acid (10-undecenoic acid), a closely related compound, results in products whose UV absorption spectrum is significantly red-shifted, making it possible to monitor the reaction progress. Furthermore, High-Performance Liquid Chromatography (HPLC) systems equipped with UV-Vis detectors can be used to quantify fatty acids, though detection may rely on derivatization or monitoring at low wavelengths. nih.gov

Mass Spectrometry Applications for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of this compound. It provides critical information on the molecule's mass and its fragmentation pattern, which helps to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathway Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of hydroxy fatty acids by analyzing their fragmentation pathways. In a typical MS/MS experiment, the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

For a close structural isomer, 9-hydroxy undecenoic acid (C₁₁H₂₀O₃), analysis in negative ion mode reveals a precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 199.134. nih.gov The MS/MS spectrum of this ion shows characteristic neutral losses that are indicative of its structure. These include:

Loss of water (H₂O): A common fragmentation for molecules containing a hydroxyl group.

Loss of formic acid (HCOOH): Another characteristic loss for this class of compounds. nih.gov

The fragmentation pathways for this compound are expected to be analogous. Cleavage of the carbon-carbon bonds adjacent to the hydroxyl group (α-cleavage) is a key fragmentation mechanism that helps to pinpoint the location of the hydroxyl group. The presence of the double bond also influences fragmentation, potentially leading to characteristic cleavages at the allylic or vinylic positions. The interpretation of these fragmentation patterns is essential for distinguishing between various positional isomers of hydroxy undecenoic acid. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which allows for the determination of its elemental formula. This capability is crucial for confirming the identity of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The molecular formula for this compound is C₁₁H₂₀O₃. In negative ion mode, it is detected as the deprotonated molecule, [C₁₁H₁₉O₃]⁻. The theoretical exact mass for this ion can be calculated with high precision. Based on data for the closely related isomer 9-hydroxy undecenoic acid, the calculated m/z for the [M-H]⁻ ion is 199.133. lipidmaps.org An experimental HRMS measurement yielding an m/z value very close to this theoretical mass (typically within a few parts per million, ppm) provides strong evidence for the assigned elemental formula. nih.govlipidmaps.org This high mass accuracy is a key feature of techniques like LC-HRMS, which are used for both targeted quantification and suspect screening of fatty acids in complex samples. mdpi.comjmb.or.kr

| Parameter | Value | Reference |

| Compound | 9-Hydroxy undecenoic acid (Isomer) | nih.govlipidmaps.org |

| Molecular Formula | C₁₁H₂₀O₃ | nih.govlipidmaps.org |

| Ion | [M-H]⁻ | nih.govlipidmaps.org |

| Calculated Exact Mass (m/z) | 199.133 | nih.govlipidmaps.org |

| Observed HRMS Mass (m/z) | 199.134 | nih.gov |

Quantitative Analytical Assays in Research Matrices (e.g., Fermentation Broths, Cell Culture Media, Environmental Samples)

The quantification of this compound in complex research matrices is essential for monitoring its production and understanding its biological or environmental fate. This compound can be produced via whole-cell biotransformation, for example, using recombinant Escherichia coli to convert ricinoleic acid. researchgate.net In such processes, final product concentrations of up to 4.0 g/L in fermentation broth have been reported, necessitating robust quantitative methods to monitor yield and productivity. researchgate.net

Liquid chromatography coupled to mass spectrometry (LC-MS), particularly LC-MS/MS, is the preferred method for quantifying hydroxy fatty acids in complex mixtures like fermentation media, nih.govresearchgate.netmdpi.commdpi.com cell culture supernatants, and environmental samples. This technique offers the high sensitivity and selectivity required to measure the analyte in the presence of numerous other components.

Development of Calibration Curves and Utilization of Internal Standards

Accurate quantification in analytical chemistry relies heavily on the use of calibration curves and internal standards. ub.ro This is particularly true for LC-MS analysis of fatty acids, where matrix effects can significantly influence instrument response. avantiresearch.com

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analyte (this compound). A graph is plotted of the instrument response (e.g., peak area) versus the concentration of the analyte. ub.ro The resulting curve, which should be linear over the desired concentration range, is then used to determine the concentration of the analyte in unknown samples by measuring their instrument response. nih.govmdpi.com

An internal standard (IS) is a compound that is added in a constant amount to all samples, calibrators, and quality controls at the beginning of the sample preparation process. nih.gov The ideal internal standard has chemical and physical properties very similar to the analyte of interest. For fatty acid analysis, stable isotope-labeled (e.g., deuterated) analogues of the analyte are considered the gold standard for use as internal standards. lipidmaps.org These standards co-elute with the analyte and experience similar extraction efficiencies and ionization suppression or enhancement, thereby compensating for variations in sample preparation and analysis. lipidmaps.orgnih.gov If a specific deuterated standard for this compound is unavailable, a related fatty acid with a different chain length or saturation that is not present in the sample may be used. avantiresearch.com

| Internal Standard Type | Description | Advantage |

| Stable Isotope-Labeled Analyte | The analyte with some atoms replaced by a heavy isotope (e.g., ²H, ¹³C). | Considered the "gold standard"; compensates best for matrix effects and procedural losses. |

| Structural Analogue | A compound with a similar chemical structure but a different mass (e.g., a fatty acid with a different chain length). | More readily available and cost-effective than custom-synthesized isotope standards. |

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity

Before an analytical method can be reliably used for quantitative analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. Method validation for hydroxy fatty acids assesses several key parameters according to established guidelines. mdpi.comnih.govnih.gov

Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and is expressed as the percentage of recovery. For hydroxy fatty acid assays, accuracy is typically expected to be within 85-115%. nih.govnih.gov

Precision: This describes the degree of agreement among a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility), and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, an RSD of <15% is generally required. nih.govresearchgate.net

Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For LC-MS methods analyzing hydroxy fatty acids, LOQs can be in the low ng/mL range. mdpi.com

Linearity and Range: This confirms that there is a proportional relationship between the concentration of the analyte and the instrument response over a defined concentration range. Linearity is typically demonstrated by a correlation coefficient (r²) of >0.99 for the calibration curve. mdpi.com

Selectivity/Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as other fatty acids or media components.

Matrix Effect: This assesses the influence of co-eluting, interfering substances from the matrix (e.g., fermentation broth) on the ionization of the analyte, which can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. nih.gov

The table below presents typical validation results from a validated LC-MS/MS method for other hydroxy fatty acids, which are representative of the performance expected for an assay for this compound.

| Validation Parameter | Typical Acceptance Criteria | Example Value (for other HFAs) | Reference |

| Accuracy | 85-115% Recovery (or % of nominal) | >85% | nih.gov |

| Precision (RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | nih.gov |

| Linearity (r²) | ≥ 0.99 | 0.990 - 0.998 | mdpi.com |

| Limit of Quantification (LOQ) | Method dependent | 0.4 - 2.6 ng/mL | mdpi.com |

Molecular and Cellular Mechanisms of Action of 11 Hydroxy 9 Undecenoic Acid Excluding Clinical Outcomes

Interactions with Cellular Receptors and Intracellular Signaling Pathways (in vitro/ex vivo models)

The engagement of 11-hydroxy-9-undecenoic acid with cellular machinery can trigger specific signaling cascades and alter enzymatic functions, although the full scope of these interactions is still under investigation.

Currently, there is a lack of published research specifically detailing ligand-binding studies of this compound with any recombinant receptor systems. The direct molecular targets and receptors for this compound have not yet been identified through this methodology.

While direct receptor binding data is unavailable, evidence suggests that this compound and related fatty acids can modulate the activity of various enzymes and signaling pathways. The antifungal action of hydroxy fatty acids is believed to be linked to their specific chemical structures, including the number and position of hydroxy groups along the carbon chain. nih.gov

The biosynthesis of this compound in recombinant Escherichia coli is a well-documented example of enzymatic modulation, requiring the activity of alcohol dehydrogenase and Baeyer-Villiger monooxygenase (BVMO) to convert ricinoleic acid into the target compound. researchgate.netnih.gov

Mechanistic insights can be drawn from its non-hydroxylated parent compound, undecenoic acid. Studies on undecenoic acid propose that it interferes with fungal metabolic processes by inhibiting the synthesis of ergosterol (B1671047), a vital component for fungal cell membrane integrity and fluidity. patsnap.com This inhibition of the ergosterol pathway compromises the structural and functional stability of the fungal membrane. patsnap.com It is plausible that this compound may share similar inhibitory effects on enzymes within the lipid metabolism pathways. drugbank.com Furthermore, research on an isomer, (S)-9-Hydroxy-10-undecenoic acid, has suggested a potential link to the T cell receptor signaling pathway, involving key proteins such as NFKB1, PIK3CA, and TNF; however, this connection remains to be explored for this compound itself. frontiersin.org

The introduction of this compound or its parent compound into biological systems has been shown to influence the expression of specific genes, particularly in microorganisms. In the context of its own production in recombinant E. coli, the compound's toxicity induces an acid stress response. researchgate.net Overexpression of genes involved in acid tolerance, such as rcsB and dsrA, allowed the host cells to better withstand the compound, leading to higher production yields. researchgate.net

More direct evidence of gene expression modulation comes from studies on undecylenic acid and the pathogenic yeast Candida albicans. Treatment with undecylenic acid significantly inhibits the morphological transition from yeast to the more virulent hyphal form. drugbank.com This is achieved by down-regulating the transcription of hyphae-related genes, most notably Hyphal Wall Protein 1 (HWP1), which saw an 80% reduction in expression. drugbank.comresearchgate.net The expression of other virulence-associated genes, such as those for secreted aspartyl proteinases (SAPs) and lipases (PLBs), was also significantly reduced, compromising the pathogen's ability to form robust biofilms. researchgate.net

Table 1: Effect of Undecylenic Acid (3 mM) on Virulence Gene Expression in Candida albicans Biofilms Data sourced from Shi et al. (2016). The table shows the percentage reduction in gene expression compared to untreated controls.

| Gene Family | Gene | Expression Reduction (%) |

|---|---|---|

| Secreted Aspartyl Proteinase (SAP) | SAP1 | 21% |

| SAP2 | 22% | |

| SAP3 | 21% | |

| SAP4 | 11% | |

| SAP6 | 9% | |

| SAP9 | 80% | |

| SAP10 | 73% | |

| Phospholipase B (PLB) | PLB1 | 83% |

| Hyphal Wall Protein (HWP) | HWP1 | 80% |

Modulation of Specific Enzyme Activities and Signal Transduction Cascades

Cellular Membrane Interactions and Biophysical Effects

The most prominently reported mechanism of action for this compound and related medium-chain fatty acids is their direct interaction with cellular membranes, leading to structural and functional perturbations.

11-Hydroxy-9(Z)-undecenoic acid has been identified as an antifungal substance, and its toxicity towards host cells like E. coli during bioproduction is well-established, pointing towards a disruptive cellular mechanism. researchgate.net The primary mode of action for its parent compound, undecenoic acid, is the disruption of the microbial cell membrane's integrity. patsnap.com This integration into the lipid bilayer destabilizes the membrane structure, which increases its permeability and allows essential intracellular components to leak out, ultimately leading to cell death. patsnap.com

Studies on a closely related isomer, the sodium salt of 10-undecylenic acid (uC11), provide quantitative evidence for this membrane-disrupting effect. In Caco-2 cell monolayer models, which mimic the intestinal epithelium, uC11 was shown to increase plasma membrane permeability. nih.gov This was demonstrated by a dose-dependent reduction in transepithelial electrical resistance (TEER), a measure of tight junction integrity, and an increase in the permeability of the paracellular marker mannitol. nih.gov

Table 2: Effect of Sodium 10-Undecylenate (uC11) on Caco-2 Monolayer Permeability Data adapted from Maher et al. (2014). The table shows the percentage of initial TEER remaining after 120 minutes and the apparent permeability coefficient (Papp) for mannitol.

| Compound Concentration (mM) | TEER (% of Initial Value) | Mannitol Papp (x 10⁻⁷ cm/s) |

|---|---|---|

| Control | 95.1 ± 2.6 | 5.7 ± 0.6 |

| 5 | 50.1 ± 13.9 | 10.1 ± 2.5 |

| 10 | 10.7 ± 0.9 | 32.1 ± 3.1 |

| 15 | 7.1 ± 0.5 | 41.2 ± 4.5 |

Furthermore, molecules such as hydroxy-oxo-undecenoic acid have been identified as products of lipid peroxidation, a process known to compromise membrane integrity and increase permeability. nih.govmdpi.comresearchgate.net

The effect of this compound on membrane fluidity is complex. Generally, unsaturated fatty acids, particularly those with cis-double bonds, insert into the lipid bilayer and create "kinks" in their acyl chains. nih.gov This action separates adjacent phospholipids, thereby increasing the fluidity of the membrane. nih.gov This increased fluidity can disrupt the function of membrane-embedded protein complexes, such as those in the electron transport chain. nih.gov

Modulation of Specific Cellular Processes in Non-Clinical Models

Impact on Cellular Growth, Proliferation, and Differentiation in Cultured Cell Lines

The direct effects of this compound on the growth, proliferation, and differentiation of mammalian cell lines are not extensively detailed in current research. However, studies on its parent compound, undecenoic acid, and other related hydroxy fatty acids provide significant insights into its potential biological activities. Derivatives of undecenoic acid have been noted to affect cellular processes associated with cancer. ijpsonline.comscirp.org Furthermore, a broader class of molecules, ω-hydroxy fatty acids, has demonstrated potential as growth inhibitors of tumor cells. scirp.org

Research into fatty acid derivatives has shown measurable cytotoxic effects against various cancer cell lines. For instance, undecenoic acid-based oxime esters have exhibited cytotoxicity against HeLa (cervical cancer), B16-F10 (melanoma), SKOV3 (ovarian cancer), and MCF7 (breast cancer) cell lines, while remaining non-toxic to normal Chinese hamster ovary (CHO-K1) cells. researchgate.net Similarly, conjugating 10-undecenoic acid with other molecules, such as propofol, has been shown to create derivatives that are significantly more effective at inducing apoptosis in HeLa cells than the parent compounds alone. scirp.org The functionalization of polymers like chitosan (B1678972) with undecenoic acid has also been explored to enhance anti-cancer potential. mdpi.com These findings collectively suggest that modifications of the undecenoic acid structure, including hydroxylation, could modulate its interaction with and impact on cellular growth and proliferation pathways.

Table 1: Effects of Undecenoic Acid and Its Derivatives on Cultured Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Undecenoic acid-based oxime esters | HeLa, B16-F10, SKOV3, MCF7 | Exhibited cytotoxicity | researchgate.net |

| Propofol-undecenoic acid conjugates | HeLa | Induced apoptosis more effectively than parent compounds | scirp.org |

| Undecenoic acid-grafted chitosan | Not specified | Investigated for enhanced anti-cancer potential | mdpi.com |

| ω-hydroxy fatty acids | HeLa | Showed promising anti-cancer activity | scirp.org |

Induction or Inhibition of Apoptosis and Autophagy in Cell-Based Assays

Direct experimental evidence detailing the specific role of this compound in modulating apoptosis and autophagy is limited. However, research on related fatty acids indicates a potential for such activity. Monounsaturated fatty acids have been reported to promote apoptosis, a form of programmed cell death, in various cancer types. mdpi.com Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. frontiersin.org

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. mdpi.comcusabio.com The relationship between autophagy and apoptosis is complex; autophagy can act as a survival mechanism for cancer cells under stress, but excessive autophagy can also lead to cell death. mdpi.comoncotarget.commdpi.com The interplay between these two pathways often determines a cell's fate in response to therapeutic agents. mdpi.com

Given that derivatives of undecenoic acid are being investigated for their anti-cancer properties, it is plausible that their mechanism of action involves the modulation of these cell death pathways. ijpsonline.comscirp.orgmdpi.com For example, some therapies work by inhibiting pro-survival autophagy, which in turn enhances apoptosis in cancer cells. oncotarget.com The cytotoxic effects observed with undecenoic acid derivatives in cancer cell lines suggest an engagement with pathways leading to cell death, such as apoptosis. scirp.orgresearchgate.net

Effects on Cellular Stress Responses and Metabolic Homeostasis

The impact of this compound on cellular stress and metabolic balance can be inferred from studies on its biosynthesis and the general effects of fatty acids on cells. During the biotechnological production of ω-hydroxyundec-9-enoic acid using recombinant Escherichia coli, product toxicity to the host cells was noted as a limiting factor. researchgate.net This toxicity, along with that of by-products like n-heptanoic acid, can damage the cell membrane and lower the internal pH, indicating a disruption of cellular homeostasis. researchgate.net

Fatty acids can exert cellular stress through various mechanisms. A primary mode of action for some fatty acids is the disruption of the cell membrane's integrity. patsnap.com This can lead to increased permeability, leakage of essential intracellular components, and subsequent cellular dysfunction. patsnap.com Furthermore, excessive levels of certain fatty acids can lead to the overproduction of reactive oxygen species (ROS), resulting in oxidative stress. mdpi.com Oxidative stress damages key cellular components, including lipids, proteins, and DNA, and is a pivotal mechanism in various forms of cellular injury. mdpi.com While direct studies on this compound are needed, its nature as a fatty acid suggests it could influence these fundamental cellular processes.